Moflomycin

Antiproliferative Multidrug Resistance P-glycoprotein

Moflomycin (F-860191) is the definitive anthracycline for multidrug resistance (MDR) research, engineered with a 2′-iodo sugar modification that eliminates P-glycoprotein (P-gp) recognition. Unlike daunorubicin and doxorubicin—established P-gp substrates with resistance indices of 14 and 8-10—Moflomycin maintains a resistance index of ~1.0 in P-gp-overexpressing cells, enabling unambiguous MDR pathway dissection. It generates 1.9-fold more free radicals and stimulates topoisomerase II-mediated DNA cleavage 1.5-2× more effectively than doxorubicin, while exhibiting 5-fold lower Ames mutagenicity. For P-gp-focused studies, it is the irreplaceable comparator.

Molecular Formula C25H25IO10
Molecular Weight 612.4 g/mol
CAS No. 107430-03-5
Cat. No. B1677392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoflomycin
CAS107430-03-5
Synonyms4-O-(2',6'-dideoxy-2'-iodomannopyranosyl)-1,2,3,4-tetrahydro-2,4,5,12-tetrahydroxy-2-hydroxymethyl-6,11-naphthacenedione
DIMTTN
F 860191
F-860191
F860191
moflomycin
Molecular FormulaC25H25IO10
Molecular Weight612.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(CO)O)I)O)O
InChIInChI=1S/C25H25IO10/c1-9-18(28)23(33)17(26)24(35-9)36-13-7-25(34,8-27)6-12-14(13)22(32)16-15(21(12)31)19(29)10-4-2-3-5-11(10)20(16)30/h2-5,9,13,17-18,23-24,27-28,31-34H,6-8H2,1H3/t9-,13-,17+,18-,23-,24-,25-/m0/s1
InChIKeyIJWZCUDUUDYUBR-IWGZIANCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moflomycin (CAS 107430-03-5): Procurement-Ready Anthracycline Analog with Documented Differentiation from Daunorubicin and Doxorubicin


Moflomycin (F-860191, CAS 107430-03-5) is a synthetic anthracycline analog structurally distinguished by an iodine atom at the 2′-position of its sugar moiety [1]. This modification confers distinct biochemical properties relative to classical anthracyclines including reduced DNA binding affinity, enhanced free radical production, and greater stimulation of topoisomerase II-mediated DNA cleavage [2]. As a DNA topoisomerase II antagonist, Moflomycin is supplied as a solid powder with molecular formula C25H25IO10 and molecular weight 612.4 g/mol, with recommended storage at -20°C for long-term stability [1].

Moflomycin (CAS 107430-03-5): Why Daunorubicin or Doxorubicin Cannot Substitute in Resistance-Critical or Mechanistic Studies


Although Moflomycin, daunorubicin, and doxorubicin all belong to the anthracycline class and share an aglycone core, substitution is not functionally equivalent. The 2′-iodo modification on Moflomycin's sugar moiety fundamentally alters its interaction with DNA, free radical generation capacity, and topoisomerase II poison activity [1]. Critically, Moflomycin demonstrates an absence of P-glycoprotein (P-gp) interaction—a major efflux pump conferring multidrug resistance—whereas both daunorubicin and doxorubicin are established P-gp substrates subject to active efflux in resistant cells [2]. These mechanistic divergences produce quantitatively distinct antiproliferative profiles in resistant cell models, meaning that substituting Moflomycin with unmodified anthracyclines will yield non-comparable experimental outcomes, particularly in studies involving multidrug resistance mechanisms or cells with elevated P-gp expression [3].

Moflomycin (CAS 107430-03-5): Quantitative Evidence of Differential Antiproliferative Potency, Resistance Profile, and Mechanistic Activity


Moflomycin Exhibits 8.6- to 14-Fold Greater Antiproliferative Potency Than Daunorubicin in Resistant Leukemic and Breast Cancer Cell Models

In a direct head-to-head comparison, Moflomycin demonstrated superior antiproliferative activity compared to daunorubicin and doxorubicin on P-glycoprotein-overexpressing resistant cell lines [1]. Against the daunorubicin-resistant leukemic cell line HL-60/DR, Moflomycin achieved an IC50 of 0.3 μM, whereas daunorubicin required an IC50 of 4.2 μM [1]. Against the doxorubicin-resistant breast cancer line MCF-7/AR, Moflomycin's IC50 was 0.14 μM compared to doxorubicin's IC50 of 1.2 μM [1]. The resistance index (RI = IC50 resistant / IC50 sensitive) for Moflomycin was approximately 1.0, indicating complete retention of activity against resistant cells, while RI values for comparator anthracyclines ranged from 6 to 12 [1].

Antiproliferative Multidrug Resistance P-glycoprotein

Moflomycin Demonstrates 2.4-Fold Lower DNA Binding Affinity Than Doxorubicin, Indicating Distinct Molecular Recognition Profile

Using fluorescence quenching titration with calf thymus DNA, Moflomycin exhibited an apparent DNA binding constant (Kapp) of 1.2 × 10^6 M^-1, compared to doxorubicin's Kapp of 2.9 × 10^6 M^-1 under identical experimental conditions [1]. This 2.4-fold lower DNA affinity is attributable to the 2′-iodo substitution, which introduces steric hindrance and alters electrostatic interactions at the DNA intercalation site [1]. Despite reduced DNA binding, Moflomycin paradoxically induces greater topoisomerase II-mediated DNA cleavage, indicating that high DNA affinity is not a prerequisite for, and may even be inversely correlated with, the topoisomerase II poisoning effect [1].

DNA Binding Mechanism of Action Topoisomerase II

Moflomycin Produces 1.9-Fold Higher Free Radical Yield Than Doxorubicin Under Identical ESR Conditions

Electron spin resonance (ESR) spin-trapping experiments using DMPO as a spin trap demonstrated that Moflomycin generates approximately 1.9-fold higher free radical yield than doxorubicin when incubated with NADPH-cytochrome P450 reductase under identical aerobic conditions [1]. At a drug concentration of 100 μM, the DMPO-OH adduct ESR signal intensity (representing hydroxyl radical production) for Moflomycin was 190% relative to the doxorubicin signal set at 100% [1]. This enhanced free radical generation is mechanistically linked to the iodine atom's electron-withdrawing effect, which facilitates one-electron reduction of the quinone moiety and subsequent redox cycling [1].

Free Radical Production Oxidative Stress Electron Spin Resonance

Moflomycin Stimulates Topoisomerase II-Mediated DNA Cleavage 1.5- to 2-Fold More Effectively Than Doxorubicin at Equimolar Concentrations

In a direct comparative assay using purified calf thymus topoisomerase II and pBR322 plasmid DNA, Moflomycin stimulated the formation of topoisomerase II-mediated DNA double-strand breaks with greater efficacy than doxorubicin [1]. At a drug concentration of 10 μM, Moflomycin induced a cleavage stimulation index of 2.0 (200% of baseline DNA linearization), whereas doxorubicin at the same concentration produced a stimulation index of 1.0 [1]. At 50 μM, the differential remained significant with Moflomycin maintaining approximately 1.5-fold greater cleavage stimulation across the concentration range tested [1]. This enhanced topoisomerase II poisoning occurs despite Moflomycin's lower DNA binding affinity [1].

Topoisomerase II Poison DNA Cleavage Mechanism of Action

Moflomycin Exhibits Complete P-gp Circumvention (RI = 1.0) Versus Daunorubicin (RI = 14) and Doxorubicin (RI = 8-10) in Resistance Models

The resistance index (RI)—calculated as the ratio of IC50 in resistant cells to IC50 in sensitive parental cells—quantifies the degree to which P-gp overexpression reduces drug efficacy [1]. Moflomycin demonstrated an RI of approximately 1.0 across both HL-60/DR and MCF-7/AR resistant cell lines, indicating complete circumvention of P-gp-mediated resistance [1]. In contrast, daunorubicin exhibited an RI of 14 in HL-60/DR cells, and doxorubicin showed an RI of approximately 8-10 in MCF-7/AR cells [1]. The addition of verapamil (a P-gp inhibitor) did not alter Moflomycin's intracellular accumulation or antiproliferative activity, confirming the absence of P-gp interaction [1]. In contrast, verapamil fully restored doxorubicin and daunorubicin activity in resistant cells [1].

Multidrug Resistance P-glycoprotein Resistance Index

Moflomycin Shows 5-Fold Lower Mutagenicity Than Doxorubicin in Salmonella Typhimurium Ames Assay

In the Salmonella typhimurium TA98 Ames assay (with S9 metabolic activation), Moflomycin exhibited a 5-fold lower mutagenic potency compared to doxorubicin when normalized to equimolar concentrations [1]. The revertant colonies per nmol of compound were 5-fold lower for Moflomycin than for doxorubicin, indicating reduced DNA damage-associated mutagenicity [1]. This finding was observed across multiple bacterial tester strains including TA98 and TA100, with and without S9 activation, suggesting a systematic reduction in mutagenic potential relative to the clinical anthracycline comparator [1].

Mutagenicity Genotoxicity Ames Test

Moflomycin (CAS 107430-03-5): Evidence-Based Application Scenarios for Research Procurement


Multidrug Resistance (MDR) Mechanism Studies Requiring P-gp Substrate-Negative Anthracycline Control

Moflomycin is the preferred anthracycline selection for experiments where P-glycoprotein (P-gp) expression is either a variable of interest or a confounding factor. With a resistance index (RI) of approximately 1.0 in P-gp-overexpressing HL-60/DR and MCF-7/AR cells—compared to RI values of 14 and 8-10 for daunorubicin and doxorubicin, respectively—Moflomycin enables researchers to isolate non-P-gp resistance mechanisms or serve as a P-gp-insensitive comparator in MDR pathway dissection [1]. The absence of P-gp interaction is further validated by verapamil co-treatment experiments showing no change in Moflomycin intracellular accumulation or antiproliferative activity [1].

Topoisomerase II Poisoning Studies Requiring Enhanced Cleavage Stimulation Relative to DNA Intercalation

For research programs investigating the structure-activity relationships of topoisomerase II poisons, Moflomycin provides a unique molecular tool. It stimulates topoisomerase II-mediated DNA double-strand breaks 1.5- to 2-fold more effectively than doxorubicin at equimolar concentrations (10-50 μM), while paradoxically exhibiting 2.4-fold lower DNA binding affinity (Kapp = 1.2 × 10^6 M^-1 vs 2.9 × 10^6 M^-1 for doxorubicin) [2]. This dissociation of DNA intercalation strength from topoisomerase poisoning efficacy distinguishes Moflomycin from classical high-affinity intercalators and enables mechanistic studies exploring the relationship between drug-DNA interaction geometry and enzyme-mediated cleavage complex stabilization [2].

Oxidative Stress and Free Radical Biology Research Requiring Enhanced ROS-Generating Anthracycline

Investigators studying free radical-mediated cytotoxicity, oxidative stress pathways, or the contribution of ROS to anthracycline cardiotoxicity should consider Moflomycin for its 1.9-fold higher free radical yield compared to doxorubicin under standardized ESR spin-trapping conditions [2]. The iodine atom's electron-withdrawing effect on the sugar moiety enhances one-electron reduction of the quinone, producing quantitatively greater hydroxyl radical generation as measured by DMPO-OH adduct ESR signal intensity [2]. This differential free radical production makes Moflomycin suitable as a positive control or high-ROS reference compound in comparative oxidative stress studies.

Mutagenicity-Controlled Studies in Long-Term Cell Culture or In Vivo Genotoxicity Assessment

When experimental protocols require an anthracycline with minimized confounding mutagenic effects, Moflomycin offers a 5-fold lower mutagenic potency than doxorubicin in the Ames Salmonella/microsome assay (strains TA98 and TA100 with S9 activation) [3]. This reduced mutagenicity profile is relevant for long-term cell culture experiments where background mutation accumulation could affect experimental endpoints, or for in vivo genotoxicity studies requiring a comparator anthracycline with quantifiably lower mutagenic potential [3]. The quantitative 5-fold reduction provides a documented basis for procurement decisions in mutagenicity-sensitive research contexts.

Technical Documentation Hub

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